molecular formula C19H21N3O3 B5823976 [4-(2,6-Dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone

[4-(2,6-Dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone

Cat. No.: B5823976
M. Wt: 339.4 g/mol
InChI Key: MRLJDCAKPNJJLI-UHFFFAOYSA-N
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Description

[4-(2,6-Dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone: is a complex organic compound that features a piperazine ring substituted with a 2,6-dimethylphenyl group and a 3-nitrophenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,6-Dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,6-Dimethylphenyl Group: The piperazine ring is then reacted with 2,6-dimethylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate to form the substituted piperazine.

    Attachment of 3-Nitrophenylmethanone Group: The final step involves the reaction of the substituted piperazine with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

[4-(2,6-Dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor-ligand interactions and the modulation of neurotransmitter systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of [4-(2,6-Dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

[4-(2,6-Dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone: can be compared with other piperazine derivatives and nitroaromatic compounds:

    Piperazine Derivatives: Compounds like 1-(2,6-dimethylphenyl)piperazine and 1-(3-nitrophenyl)piperazine share structural similarities but differ in their pharmacological profiles and applications.

    Nitroaromatic Compounds: Compounds such as 3-nitrobenzoyl chloride and 3-nitroaniline have similar nitro groups but differ in their overall structure and reactivity.

The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[4-(2,6-dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-5-3-6-15(2)18(14)20-9-11-21(12-10-20)19(23)16-7-4-8-17(13-16)22(24)25/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLJDCAKPNJJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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